
4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde: is a chemical compound with the following structural formula:
C16H17F3NO
It belongs to the class of aromatic aldehydes and contains a trifluoromethyl group (-CF₃) and a piperidine ring. The compound is characterized by its aromatic benzene ring substituted with a piperidine moiety and a trifluoromethyl group.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-fluoro-4-(4-methylpiperidin-1-yl)benzaldehyde with trifluoromethyl iodide. The reaction proceeds via nucleophilic substitution, resulting in the incorporation of the trifluoromethyl group.
Reaction Conditions:: The reaction typically takes place under anhydrous conditions using a suitable solvent (e.g., dichloromethane or acetonitrile). The choice of base (e.g., potassium carbonate or sodium hydride) and reaction temperature influences the yield and selectivity.
Industrial Production:: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the aldehyde group.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the fluorine atom.
- Oxidation: 4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzoic acid
- Reduction: 4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzyl alcohol
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs due to its structural features.
Agrochemicals: The trifluoromethyl group enhances the bioactivity of certain pesticides.
Materials Science: It can be used in the synthesis of functional materials.
Mécanisme D'action
The exact mechanism of action depends on the specific context (e.g., drug development, agrochemicals). the trifluoromethyl group’s electronic properties and steric effects likely play a crucial role in interactions with biological targets.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, compounds with similar functional groups (e.g., trifluoromethyl-substituted benzaldehydes) can be compared. Notable examples include 3-fluoro-4-(4-methylpiperidin-1-yl)benzaldehyde and other piperidine derivatives.
Propriétés
Formule moléculaire |
C14H16F3NO |
|---|---|
Poids moléculaire |
271.28 g/mol |
Nom IUPAC |
4-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C14H16F3NO/c1-10-4-6-18(7-5-10)12-3-2-11(9-19)13(8-12)14(15,16)17/h2-3,8-10H,4-7H2,1H3 |
Clé InChI |
QAWSOCZIWSMDGB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=CC(=C(C=C2)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{2-[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]hydrazino}-4-methylthiophene-2-carboxylate](/img/structure/B12064679.png)
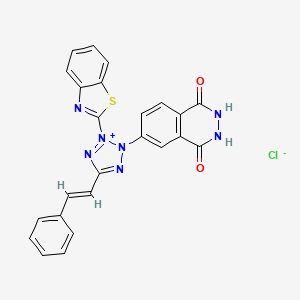
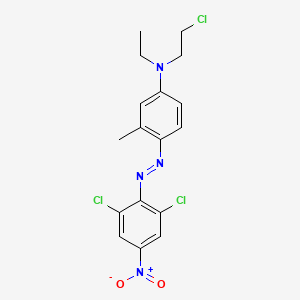



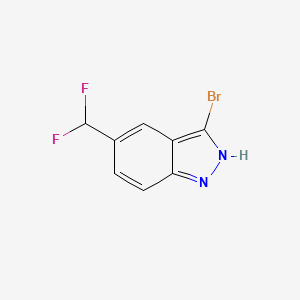
![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)
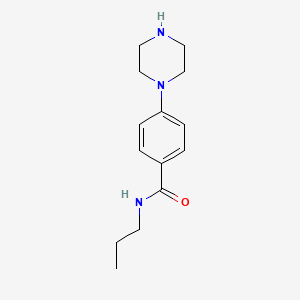
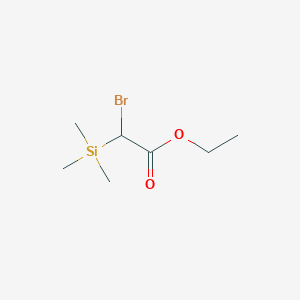

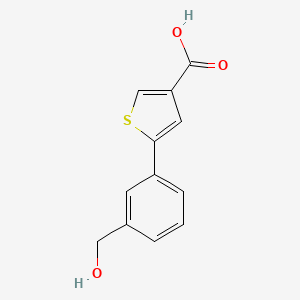
![6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12064756.png)

